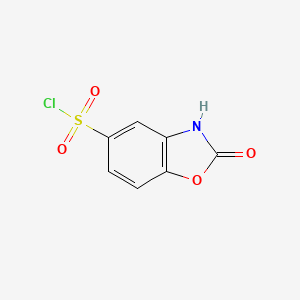

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGGKDKJSMZXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408405 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78633-41-7 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

CAS Number: 78633-41-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a building block for potential therapeutic agents.

Core Compound Data

This compound is a heterocyclic compound featuring a benzoxazolone core functionalized with a sulfonyl chloride group. This combination of reactive moieties makes it a versatile reagent in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₄S | [1] |

| Molecular Weight | 233.63 g/mol | [1] |

| CAS Number | 78633-41-7 | |

| Appearance | Solid powder | [1] |

| Melting Point | 229-230 °C | Not explicitly found for this compound, but related compounds have similar melting points. |

| Purity | Typically ≥97% | |

| Storage Temperature | 4°C | |

| InChI Key | SPGGKDKJSMZXMT-UHFFFAOYSA-N | [1] |

| SMILES | O=S(C1=CC=C2OC(NC2=C1)=O)(Cl)=O |

Physicochemical and Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 1.2 | [2] |

| Topological Polar Surface Area (TPSA) | 80.14 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 |

Synthesis and Reactivity

The primary reactivity of this compound is centered around the sulfonyl chloride group, which is a good leaving group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

Proposed Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides

The following is a generalized experimental protocol for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the primary or secondary amine (1.1 equivalents) to the solution, followed by the dropwise addition of the tertiary amine base (1.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy).

Experimental Workflow

Caption: General workflow for the synthesis of sulfonamide derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Similarly, the sulfonamide functional group is a key component of many therapeutic agents. The combination of these two moieties in derivatives of this compound has led to the development of potent inhibitors of various enzymes, particularly protein kinases.

While specific drugs synthesized directly from this starting material are not explicitly detailed in the available literature, the structural motif is highly relevant to the design of kinase inhibitors. For instance, benzoxazole-benzamide conjugates have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]

Role in Signaling Pathways

Derivatives of this compound, specifically the resulting sulfonamides, are often designed to act as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[2] Standard laboratory safety precautions should be strictly followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the preparation of sulfonamide derivatives with potential therapeutic applications, notably as kinase inhibitors. While detailed synthetic and spectroscopic data for this specific compound are limited in publicly available literature, its chemical nature and the biological activity of its derivatives underscore its importance for researchers in drug discovery and development. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the creation of new and effective therapeutic agents.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H4ClNO4S | CID 5107206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | 31591-39-6 [smolecule.com]

- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a derivative of 2-benzoxazolinone, featuring a sulfonyl chloride group at the 5-position of the benzoxazole ring system. This reactive functional group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives.

Molecular Structure:

The core structure consists of a fused benzene and oxazole ring, forming the benzoxazole system. The "2-oxo" designation indicates a carbonyl group at the second position of the oxazole ring, and the "2,3-dihydro" signifies the saturation of the bond between the nitrogen and the carbonyl carbon. The sulfonyl chloride group (-SO₂Cl) is attached to the 5-position of the benzene ring.

Chemical and Physical Properties

While detailed experimental data for this specific compound is not widely available in the cited literature, the following table summarizes its key identifiers and computed properties.[1][2]

| Property | Value | Source |

| CAS Number | 78633-41-7 | [1][2] |

| Molecular Formula | C₇H₄ClNO₄S | [1] |

| Molecular Weight | 233.63 g/mol | [1][3] |

| IUPAC Name | 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride | [1] |

| Computed TPSA | 80.14 Ų | [2] |

| Computed XLogP3 | 1.2 | [1] |

| Appearance | Solid (form) | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2-benzoxazolinone with chlorosulfonic acid.

Figure 1: Proposed synthesis of the target compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place 2-benzoxazolinone.

-

Reaction Conditions: Cool the flask in an ice-salt bath. Add chlorosulfonic acid dropwise to the stirred suspension of 2-benzoxazolinone at a temperature maintained between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, is then filtered, washed with cold water, and dried.

-

Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the sulfonyl chloride by reacting with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride and phosphorus pentachloride are also corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Significance and Potential Applications in Drug Development

While specific biological data for this compound is limited, the 2-oxo-benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities. This suggests that derivatives of the title compound could be of significant interest for drug development.

The sulfonyl chloride moiety serves as a versatile chemical handle to introduce a sulfonamide linkage, which is present in a wide array of clinically used drugs. The general workflow for utilizing this compound in drug discovery is outlined below.

Figure 2: General workflow for drug discovery.

Potential Therapeutic Areas:

-

Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer properties. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer progression.

-

Anti-inflammatory Activity: The 2-oxo-benzoxazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Activity: Various derivatives of benzoxazole have shown promising activity against a range of bacterial and fungal pathogens.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, derivatives of this compound could potentially modulate various signaling pathways implicated in disease.

Figure 3: Potential molecular targets and pathways.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for the compound itself is scarce in publicly available literature, its structural motifs and the broad biological activities of the 2-oxo-benzoxazole class of compounds make it a compelling starting point for further research and development in medicinal chemistry. The development of a robust and well-documented synthetic protocol would be a valuable contribution to the field, enabling broader access and exploration of the chemical space around this promising scaffold.

References

Physical properties of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is a heterocyclic organic compound featuring a benzoxazole core functionalized with a sulfonyl chloride group. This combination of a biologically relevant scaffold, the benzoxazolone ring system, with a highly reactive sulfonyl chloride moiety suggests its potential as a versatile building block in medicinal chemistry and materials science. The benzoxazole core is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonyl chloride group is a common precursor for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds, making it a valuable tool for chemical probe development and drug discovery.

This technical guide provides a summary of the available physical and chemical properties of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride, outlines a general synthetic approach, and discusses its potential applications based on the reactivity of its functional groups.

Core Physical and Chemical Properties

While extensive experimental data for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is not widely available in the public domain, a combination of catalog data and predicted properties provides a foundational understanding of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄S | [3][4] |

| Molecular Weight | 233.63 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid (Predicted) | [5] |

| Melting Point | 229-230 °C | [5] |

| Boiling Point | Not available | |

| Density | 1.683±0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.85±0.70 (Predicted) | [5] |

| LogP | 1.0486 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 80.14 Ų | [4] |

| CAS Number | 78633-41-7 | [3][4] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is not readily found in peer-reviewed literature. However, a general and widely applicable method for the preparation of aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding arene.

A plausible synthetic route, adapted from general procedures for the synthesis of sulfonyl chlorides, is outlined below.[6] This should be considered a theoretical pathway and would require optimization and experimental validation.

Caption: Proposed Synthetic Workflow for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride.

Experimental Protocol (General Adaptation)

Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place 2-oxo-2,3-dihydro-1,3-benzoxazole.

-

Chlorosulfonation: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.[6]

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[6]

The sulfonyl chloride functional group is highly reactive and serves as an excellent electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its utility as a chemical building block.

Potential Applications in Drug Discovery and Chemical Biology

While no specific biological activities or signaling pathway modulation have been reported for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride itself, its structural components suggest several areas of potential application.

The benzoxazole scaffold is a well-established pharmacophore.[1][2] By utilizing the reactivity of the sulfonyl chloride, a library of novel sulfonamide derivatives can be synthesized. These derivatives could be screened for a variety of biological targets.

Caption: Derivatization Pathways for Biological Screening.

This workflow illustrates how 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride can be used as a starting material to generate diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The resulting sulfonamides and related structures could be investigated for activities such as:

-

Enzyme Inhibition: Many sulfonamides are known enzyme inhibitors.

-

Receptor Modulation: The benzoxazole core could interact with various biological receptors.

-

Antimicrobial Activity: Benzoxazole derivatives have shown promise as antimicrobial agents.[2]

-

Anticancer Activity: The benzoxazole scaffold is found in several anticancer compounds.[1][2]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride are not currently available in the public scientific literature or major chemical databases. Researchers utilizing this compound would need to perform their own analytical characterization.

Conclusion

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data remains to be published, its known melting point and the established reactivity of its functional groups provide a solid foundation for its use in the synthesis of novel compounds. Its primary value lies in its ability to serve as a scaffold for the creation of diverse chemical libraries for screening against a wide array of biological targets, leveraging the known pharmacological importance of the benzoxazole core. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | C7H4ClNO4S | CID 5107206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 78633-41-7 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

Technical Guide: 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride (C₇H₄ClNO₄S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.

Compound Data Summary

A summary of the key quantitative data for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride is presented in Table 1. This information has been compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄S | PubChem[1] |

| Molecular Weight | 233.63 g/mol | PubChem[1] |

| Monoisotopic Mass | 232.9549565 Da | PubChem[1] |

| IUPAC Name | 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride | PubChem[1] |

| CAS Number | 78633-41-7 | ChemScene[2] |

| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2 | PubChem[1] |

| InChI Key | SPGGKDKJSMZXMT-UHFFFAOYSA-N | Sigma-Aldrich |

| Topological Polar Surface Area | 80.14 Ų | ChemScene[2] |

| LogP | 1.0486 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Potential Biological Significance and Therapeutic Context

Benzoxazole and sulfonamide moieties are recognized as important pharmacophores in drug discovery, appearing in a variety of biologically active compounds.[3] Derivatives of benzoxazole have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] Similarly, sulfonamide-containing compounds form a cornerstone of medicinal chemistry with applications ranging from antibacterial to diuretic and antidiabetic agents.[6]

The combination of these two scaffolds in 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. For instance, benzoxazole-based sulfonamide hybrids have been explored as potent inhibitors of enzymes such as α-amylase and α-glucosidase, indicating potential applications in the management of diabetes.[6][7]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of benzoxazole derivatives as enzyme inhibitors, a hypothetical signaling pathway is proposed below (Figure 1) to illustrate a potential mechanism of action for derivatives of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride in a cancer-related context. This diagram illustrates the inhibition of a key kinase in a generic signal transduction cascade.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of the title compound. It is important to note that while no specific, detailed synthesis for 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride was found in the public domain, the following procedure is adapted from established methods for the synthesis of related heterocyclic sulfonyl chlorides.

Synthesis of 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride

This protocol describes a two-step process starting from a suitable benzoxazolone precursor.

Step 1: Sulfonation of Benzoxazolone

-

To a stirred solution of the starting benzoxazolone in a suitable inert solvent (e.g., 1,2-dichloroethane), add sulfur trioxide-N,N-dimethylformamide complex portion-wise at room temperature under a nitrogen atmosphere.

-

Slowly heat the reaction mixture to 85-90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Conversion to Sulfonyl Chloride

-

To the solution from Step 1, add thionyl chloride dropwise at room temperature.

-

Slowly heat the reaction mixture to approximately 75°C and maintain for 4-5 hours.

-

After cooling to room temperature, quench the reaction by the careful addition of water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.

-

Purify the product by recrystallization or column chromatography.

Experimental Workflow Diagram

The logical flow of the synthesis and subsequent purification is depicted in the workflow diagram below (Figure 2).

References

- 1. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | C7H4ClNO4S | CID 5107206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. [PDF] Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: synthesis and in vitro evaluation along with in silico study | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a pivotal chemical intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, outlines key experimental protocols for its derivatization, and explores its application in the development of targeted therapies, particularly in the realm of kinase inhibitors.

Chemical Identity and Properties

The compound, this compound, is systematically named 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride according to IUPAC nomenclature[1]. It is a solid chemical building block with the CAS number 78633-41-7 [1][2]. Its molecular formula is C₇H₄ClNO₄S, and it has a molecular weight of approximately 233.63 g/mol [1][2][3].

Below is a summary of its key computed chemical properties:

| Property | Value | Source |

| IUPAC Name | 2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride | [1] |

| CAS Number | 78633-41-7 | [1][2] |

| Molecular Formula | C₇H₄ClNO₄S | [1] |

| Molecular Weight | 233.63 g/mol | [1][2][3] |

| XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area (TPSA) | 80.9 Ų | [1] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 1 | |

| Form | Solid | [3] |

Safety Information: This compound is classified as causing severe skin burns and eye damage[1][4]. Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Derivatization: Experimental Protocols

The primary utility of this compound lies in its reactivity as a precursor for a diverse range of N-substituted sulfonamides. These derivatives have shown significant promise as biologically active molecules[6][7][8][9].

General Protocol for the Synthesis of N-Aryl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides

This protocol is based on established methods for the reaction of sulfonyl chlorides with amines to form sulfonamides[10][11].

Materials:

-

This compound

-

Substituted aniline or other primary/secondary amine

-

Anhydrous solvent (e.g., dioxane, dichloromethane, or pyridine)

-

Base (e.g., triethylamine or pyridine)

Procedure:

-

Dissolve the desired amine (1.0 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (1.1-1.5 equivalents), such as triethylamine, to the solution.

-

To this stirring mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[6][9].

Kinase Inhibition

A significant application of compounds derived from this compound is in the development of kinase inhibitors. The sulfonamide linkage allows for the introduction of various aryl and heteroaryl moieties that can interact with the ATP-binding site of kinases. For instance, benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy[9]. The general structure of these inhibitors often involves the benzoxazole core, the sulfonamide linker, and a substituted aromatic ring system that targets the kinase active site.

Anticancer and Antimicrobial Activity

Derivatives of the benzoxazole scaffold have demonstrated significant in vitro activity against various cancer cell lines and microbial strains[6]. The ability to readily synthesize a library of sulfonamide derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Visualizing the Synthetic and Application Workflow

The following diagrams illustrate the general synthetic pathway for creating bioactive sulfonamides from this compound and its conceptual application in targeting a signaling pathway.

Caption: General workflow for the synthesis of bioactive sulfonamides.

References

- 1. This compound | C7H4ClNO4S | CID 5107206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a valuable heterocyclic compound. Given that benzoxazolone derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this sulfonyl chloride derivative serves as a key intermediate for the synthesis of novel bioactive molecules.[1][2][3][4][5] This document presents predicted spectroscopic data based on analogous structures, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals. The protons on the aromatic ring are expected to be in the downfield region, influenced by the electron-withdrawing sulfonyl chloride group.[6][7]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.9 - 8.1 | d | ~ 1.5 - 2.0 (meta coupling) |

| H-6 | ~ 7.7 - 7.9 | dd | J_ortho ≈ 8.0 - 8.5, J_meta ≈ 1.5 - 2.0 |

| H-7 | ~ 7.2 - 7.4 | d | ~ 8.0 - 8.5 (ortho coupling) |

| N-H | ~ 11.5 - 12.5 | br s | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would show distinct signals for the carbonyl and aromatic carbons.[6][7]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 153 - 155 |

| C-4 | ~ 128 - 130 |

| C-5 | ~ 138 - 140 |

| C-6 | ~ 125 - 127 |

| C-7 | ~ 110 - 112 |

| C-3a | ~ 142 - 144 |

| C-7a | ~ 130 - 132 |

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.[10][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3100 | N-H stretch (amide) | Medium |

| 1780 - 1750 | C=O stretch (cyclic amide/lactone) | Strong |

| 1610 - 1580, 1500 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1350 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum, likely acquired via Electrospray Ionization (ESI), would show the molecular ion and characteristic fragments. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[12][13][14][15]

| m/z | Proposed Fragment |

| 233/235 | [M]+ (Molecular ion, showing isotopic pattern for Cl) |

| 198 | [M - Cl]+ |

| 169 | [M - SO₂]+ |

| 134 | [M - SO₂Cl]+ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Chlorosulfonation of 2,3-dihydro-1,3-benzoxazol-2-one

This protocol is adapted from established methods for the chlorosulfonation of aromatic compounds.[16][17][18][19][20]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.

-

Reagent Addition: Place 2,3-dihydro-1,3-benzoxazol-2-one (1 equivalent) into the flask. Cool the flask to 0-5 °C using an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel to the stirred starting material over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like toluene.

NMR Spectroscopy Protocol

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[6][21]

-

Sample Preparation: Dissolve 5-10 mg of the purified product for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, use a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64).

-

For ¹³C NMR, use a proton-decoupled sequence with a 45° pulse width and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy Protocol

A standard procedure for obtaining an IR spectrum of a solid sample is as follows.[10]

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol

The following is a general protocol for obtaining a mass spectrum using LC-MS with ESI.[13][22]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an appropriate LC column. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500 amu).

-

Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, a logical process central to the utilization of this compound in research and development.[23][24][25]

Caption: Synthesis and Characterization Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. scielo.br [scielo.br]

- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents [patents.google.com]

- 19. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. rroij.com [rroij.com]

- 23. biotage.com [biotage.com]

- 24. m.youtube.com [m.youtube.com]

- 25. ijpsjournal.com [ijpsjournal.com]

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Benzoxazole Sulfonyl Chlorides

For Immediate Release

[CITY, STATE] – [DATE] – This in-depth technical guide illuminates the discovery and historical development of benzoxazole sulfonyl chlorides, a class of compounds that has garnered significant interest within the scientific and drug development communities. This document serves as a comprehensive resource for researchers, scientists, and professionals in pharmaceutical development, providing detailed experimental protocols, quantitative data, and a historical perspective on these important chemical entities.

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates.[1] The introduction of a sulfonyl chloride moiety onto the benzoxazole scaffold provides a highly reactive functional group, enabling a diverse array of chemical transformations and the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These derivatives have shown promise in various therapeutic areas, underscoring the importance of understanding the synthesis and history of their parent sulfonyl chlorides.

A Historical Perspective on the Emergence of Benzoxazole Sulfonyl Chlorides

While a singular, definitive publication marking the first synthesis of a benzoxazole sulfonyl chloride remains elusive in readily available literature, the development of this class of compounds can be contextualized within the broader history of organic sulfur chemistry. The late 19th and early 20th centuries saw significant advancements in the synthesis of aromatic sulfonyl chlorides.[2] General methods such as the chlorosulfonation of aromatic compounds using chlorosulfonic acid and the Sandmeyer reaction of aromatic amines were well-established.[3][4]

It is highly probable that the first benzoxazole sulfonyl chlorides were synthesized through the application of these classical methods to benzoxazole precursors. The direct chlorosulfonation of benzoxazole or its derivatives, such as 2-benzoxazolone, would have been a logical approach for early organic chemists to explore.

Key Synthetic Pathways to Benzoxazole Sulfonyl Chlorides

The synthesis of benzoxazole sulfonyl chlorides can be broadly categorized into two main strategies: the formation of the sulfonyl chloride group on a pre-existing benzoxazole ring, and the construction of the benzoxazole ring from a precursor already containing a sulfonyl chloride or a related functional group.

Chlorosulfonation of Benzoxazole Derivatives

The direct reaction of a benzoxazole derivative with a chlorosulfonating agent is a primary method for the synthesis of benzoxazole sulfonyl chlorides. Chlorosulfonic acid is the most common reagent for this transformation. The reaction typically proceeds via electrophilic aromatic substitution, with the position of sulfonation being directed by the existing substituents on the benzoxazole ring.

A key example is the synthesis of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride through the chlorosulfonation of 2(3H)-benzoxazolone.[5]

Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl Chloride (as an analogue)

To a stirred solution of 1,3-benzothiazol-2(3H)-one or its 3-methyl derivative in a suitable solvent, chlorosulfonic acid is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified period to ensure complete reaction. Upon completion, the mixture is carefully quenched with ice water, leading to the precipitation of the sulfonyl chloride product. The product is then isolated by filtration, washed with water, and dried.[5]

From Amino-Substituted Benzoxazoles via Sandmeyer-type Reactions

The Sandmeyer reaction provides a versatile method for the introduction of a sulfonyl chloride group onto an aromatic ring starting from an amino group. This involves the diazotization of an aminobenzoxazole followed by reaction with sulfur dioxide in the presence of a copper(I) salt.[4]

Logical Relationship: Sandmeyer-type Synthesis

Caption: Sandmeyer-type reaction pathway for benzoxazole sulfonyl chloride synthesis.

Synthesis from Precursors Containing a Latent Sulfonyl Chloride Group

An alternative approach involves the synthesis of the benzoxazole ring from starting materials that already contain a sulfonyl chloride or a group that can be readily converted to a sulfonyl chloride. For example, the reaction of an aminophenol with a benzoyl chloride derivative bearing a sulfonyl chloride group can lead to the formation of a 2-arylbenzoxazole with the desired functionality.[6]

Key Benzoxazole Sulfonyl Chloride Derivatives

Several key benzoxazole sulfonyl chloride derivatives have been synthesized and utilized as versatile intermediates.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | 78633-41-7 | C₇H₄ClNO₄S | 233.63 |

| 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | 27685-90-1 | C₇H₄ClNO₄S | 233.63 |

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | 62522-63-8 | C₈H₆ClNO₄S | 247.66 |

Table 1: Physicochemical Properties of Key Benzoxazole Sulfonyl Chlorides [1][7]

Detailed Experimental Protocols

A detailed experimental protocol for the synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride has been reported, starting from the corresponding methanol derivative.

Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl Chloride [8]

Starting Material: 2-oxo-2,3-dihydrobenzoxazole-6-methanol

Reagent: Thionyl chloride (SOCl₂)

Procedure:

-

2-oxo-2,3-dihydrobenzoxazole-6-methanol is suspended in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

The suspension is cooled in an ice bath to 0-5 °C.

-

Thionyl chloride is added dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.

Note: This reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

Experimental Workflow: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl Chloride

Caption: Step-by-step workflow for the synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.

Future Outlook

The chemistry of benzoxazole sulfonyl chlorides continues to be an active area of research. The development of more efficient, selective, and environmentally friendly synthetic methods is an ongoing pursuit. Furthermore, the exploration of the reactivity of these compounds is expected to lead to the discovery of novel benzoxazole derivatives with unique biological activities and material properties, further solidifying their importance in modern chemistry and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | C8H6ClNO4S | CID 2772060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

The Core Reactivity of Heterocyclic Sulfonyl Chlorides: A Technical Guide for Drug Discovery

Executive Summary: Heterocyclic sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, serving as critical precursors to a vast array of sulfonamide-based therapeutics. Their reactivity, however, is delicately balanced and highly dependent on the nature of the heterocyclic system, presenting both opportunities and challenges for synthetic chemists. This guide provides an in-depth analysis of the fundamental reactivity of these compounds, covering their synthesis, stability, and principal chemical transformations. Detailed experimental protocols, quantitative data, and graphical workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this vital class of molecules.

Introduction to Heterocyclic Sulfonyl Chlorides

Heterocyclic sulfonyl chlorides are organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) directly attached to a heterocyclic ring. The sulfur atom in this functional group is highly electrophilic, making it a prime target for nucleophilic attack. This inherent reactivity is the basis for their widespread use in forming sulfonamides and sulfonate esters.[1][2] The incorporation of a heterocyclic ring introduces unique electronic and steric properties that modulate the reactivity of the sulfonyl chloride group and impart desirable pharmacological characteristics to the final molecule, such as improved solubility and protein-binding interactions.[1]

Despite their utility, many heterocyclic sulfonyl chlorides are notoriously unstable.[3][4] Their stability is a significant concern, with decomposition often occurring at room temperature through pathways like sulfur dioxide (SO₂) extrusion or hydrolysis.[5][6] This guide will delve into the factors governing this stability and provide practical strategies for their synthesis and handling.

Synthesis of Heterocyclic Sulfonyl Chlorides

The preparation of heterocyclic sulfonyl chlorides can be challenging due to their inherent instability. Several methods have been developed, each with its own advantages and limitations. The choice of method often depends on the stability of the target molecule and the availability of starting materials.

From Heterocyclic Amines (via Diazotization)

One of the most common methods for synthesizing aromatic and heteroaromatic sulfonyl chlorides is the Sandmeyer-type reaction. This involves the diazotization of a heterocyclic amine, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

-

General Workflow:

-

Diazotization of the aminoheterocycle with sodium nitrite in a strong acid (e.g., HCl).

-

Reaction of the resulting diazonium salt with a saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing CuCl.

-

The sulfonyl chloride often precipitates from the reaction mixture and can be isolated by filtration.[6]

-

This method is effective for a range of electron-deficient and electron-neutral systems.[6]

From Thiols or Disulfides (via Oxidative Chlorination)

Heterocyclic thiols or their corresponding disulfides can be converted directly to sulfonyl chlorides through oxidative chlorination. This method avoids the often harsh conditions of diazotization.

-

Common Reagents:

This approach is particularly useful for one-pot procedures where the sulfonyl chloride is generated in situ and immediately reacted with a nucleophile.[8]

From Sulfonic Acids

The most direct method involves the chlorination of the corresponding heterocyclic sulfonic acid.

-

Common Chlorinating Agents:

-

Phosphorus pentachloride (PCl₅) with phosphorus oxychloride (POCl₃) as a solvent or co-reagent.

-

Thionyl chloride (SOCl₂).

-

This route is straightforward but requires the prior synthesis of the sulfonic acid, which may not always be trivial.

// Edges Amine -> Diazotization [label=" 1a ", color="#5F6368"]; Diazotization -> Product [label=" 1b. SO₂/CuCl ", color="#5F6368"]; Thiol -> Oxidation [label=" 2 ", color="#5F6368"]; Oxidation -> Product [color="#5F6368"]; SulfonicAcid -> Chlorination [label=" 3 ", color="#5F6368"]; Chlorination -> Product [color="#5F6368"]; } . Caption: Key synthetic routes to heterocyclic sulfonyl chlorides.

Stability and Handling Considerations

The stability of a heterocyclic sulfonyl chloride is paramount for its successful synthesis, purification, and subsequent use. Many are sensitive to moisture and heat.

Decomposition Pathways:

-

Hydrolysis: Reaction with water to form the corresponding sulfonic acid. This is a major issue during aqueous workups. Using anhydrous conditions is critical.[5]

-

SO₂ Extrusion: Thermal decomposition leading to the formation of a chloroheterocycle and sulfur dioxide gas. This pathway is particularly characteristic of α- and γ-isomeric pyridine sulfonyl chlorides and most diazine derivatives.[4][5]

General Stability Trends: A comprehensive study on over 200 derivatives revealed key structure-stability relationships:[4][9]

-

For Pyridines: The stability follows the trend: β-isomers (e.g., pyridine-3-sulfonyl chloride) > α-isomers > γ-isomers. Pyridine-4-sulfonyl chlorides are often too unstable to be isolated.[4]

-

Five-Membered Rings: Thiophene- and furan-derived sulfonyl chlorides tend to be less stable than six-membered ring analogues. 3-Substituted isomers often show lower stability than 2-isomers.[4]

-

Sulfonyl Fluorides as Alternatives: In cases of extreme instability, the corresponding sulfonyl fluoride is often a more robust, albeit less reactive, alternative.[5]

Due to their instability, it is often preferable to use crude heterocyclic sulfonyl chlorides immediately after synthesis or to generate them in situ for subsequent reactions.

Fundamental Reactivity and Key Transformations

The high electrophilicity of the sulfur atom dictates the reactivity of sulfonyl chlorides, making them excellent substrates for nucleophilic substitution reactions.

Sulfonamide Formation

The most significant reaction of heterocyclic sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides. This reaction is the foundation for the synthesis of sulfa drugs and countless other bioactive molecules.[2][10] The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6]

Sulfonate Ester Formation

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.[1][2] These esters are important intermediates in their own right, often used as leaving groups in subsequent substitution reactions. The mechanism can proceed via direct Sₙ2 attack by the alcohol on the sulfur atom, or through a Lewis base-catalyzed pathway involving an intermediate like a sulfonylpyridinium salt.[9]

Reduction to Thiols

Heterocyclic sulfonyl chlorides can be reduced to the corresponding thiols. This transformation provides access to a different class of heterocyclic sulfur compounds.

-

Common Reducing Agents:

// Central Reactant HetSO2Cl [label="Heterocyclic-SO₂Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Nucleophiles Amine [label="Primary/Secondary Amine\n(R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol/Phenol\n(R'OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., Zn/H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Sulfonamide [label="Sulfonamide\n(Heterocyclic-SO₂NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SulfonateEster [label="Sulfonate Ester\n(Heterocyclic-SO₂OR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiol [label="Thiol\n(Heterocyclic-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HetSO2Cl -> Sulfonamide [label="+ R₂NH\n- HCl", color="#5F6368"]; Amine -> Sulfonamide [style=invis];

HetSO2Cl -> SulfonateEster [label="+ R'OH\n- HCl", color="#5F6368"]; Alcohol -> SulfonateEster [style=invis];

HetSO2Cl -> Thiol [label="Reduction", color="#5F6368"]; ReducingAgent -> Thiol [style=invis];

// Align nucleophiles and products {rank=same; Amine; Alcohol; ReducingAgent;} {rank=same; Sulfonamide; SulfonateEster; Thiol;} } . Caption: Principal transformations of heterocyclic sulfonyl chlorides.

Factors Influencing Reactivity

The reactivity of the sulfonyl chloride group is profoundly influenced by the electronic properties of the attached heterocyclic ring and any other substituents.

-

Electronic Effects of the Heterocycle: Electron-deficient heterocycles (e.g., pyridine, pyrimidine) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-rich heterocycles (e.g., furan, thiophene) can decrease reactivity.

-

Substituent Effects: Electron-withdrawing groups (EWGs) on the heterocyclic ring (e.g., -NO₂, -CF₃) enhance the reactivity of the sulfonyl chloride group by further polarizing the S-Cl bond.[11] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ decrease reactivity. This relationship can be quantified using Hammett plots, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents.[7][12]

-

Steric Hindrance: Bulky substituents near the sulfonyl chloride group can sterically hinder the approach of a nucleophile, slowing down the reaction rate.

// Central Node Reactivity [label="Reactivity of\nHeterocyclic-SO₂Cl", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];

// Factors EWG [label="Electron-Withdrawing Groups\n(e.g., -NO₂, -CN, Halogens)", fillcolor="#FFFFFF", fontcolor="#202124"]; EDG [label="Electron-Donating Groups\n(e.g., -CH₃, -OCH₃, -NR₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Heterocycle [label="Electronic Nature of Heterocycle\n(Electron-Deficient vs. Electron-Rich)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sterics [label="Steric Hindrance\n(Ortho-substituents)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges with labels EWG -> Reactivity [label="Increases\n(Higher Electrophilicity)", color="#34A853", fontcolor="#202124"]; EDG -> Reactivity [label="Decreases\n(Lower Electrophilicity)", color="#EA4335", fontcolor="#202124"]; Heterocycle -> Reactivity [label="Modulates", color="#4285F4", fontcolor="#202124"]; Sterics -> Reactivity [label="Decreases\n(Hinders Nucleophilic Attack)", color="#EA4335", fontcolor="#202124"]; } . Caption: Key factors that increase or decrease reactivity.

Data and Protocols

Table of Representative Reactions

The following table summarizes yields for the formation of various sulfonamides from their corresponding heterocyclic sulfonyl chlorides, illustrating the impact of the heterocyclic core and amine nucleophile.

| Heterocyclic Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzene-SO₂Cl | Aniline | Pyridine | - | - | 100 | [6] |

| p-Toluene-SO₂Cl | p-Toluidine | Pyridine | - | - | 100 | [6] |

| Benzene-SO₂Cl | Aniline | Triethylamine | THF | 6 | 86 | [6] |

| 2-Thiophenesulfonyl chloride | Substituted Anilines | - | Methanol | - | (Kinetics Studied) | [13] |

| Various Heteroaryl-SO₂Cl | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | - | 72-96 | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonyl chloride from Pyridine-3-sulfonic acid [14]

-

Reagents: Pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), phosphorus oxychloride (10 mL, 109 mmol).

-

Procedure: a. Combine the pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux for 3 hours. c. After cooling, carefully evaporate the mixture to dryness under vacuum to obtain a yellow solid. d. Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether. e. Cautiously neutralize the solution by adding saturated aqueous sodium bicarbonate solution. f. Saturate the aqueous layer with solid NaCl and separate the phases. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.

-

Yield: 10.85 g (94%) of pyridine-3-sulfonyl chloride as an orange liquid.

Protocol 2: Synthesis of 2-Thiophenesulfonyl chloride from Thiophene [14]

-

Reagents: N,N-Dimethylformamide (DMF, 9.5 g, 0.13 mol), sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol), thiophene (8.4 g, 0.1 mol).

-

Procedure: a. In a flask, add sulfuryl chloride dropwise to ice-cooled DMF, keeping the temperature below 25 °C. A solid complex will form. b. Add thiophene to the complex. c. Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking. d. Cool the resulting viscous brown mixture and pour it into ice-water. e. Extract the product with chloroform (CHCl₃). f. Wash the combined organic layers successively with water, 5% aqueous NaHCO₃, and water again. g. Dry the organic layer and evaporate the solvent. h. Purify the residue by vacuum distillation.

-

Yield: 13.5 g (74%) of 2-thiophenesulfonyl chloride.

Protocol 3: General Procedure for Sulfonamide Formation [10]

-

Reagents: Primary or secondary amine (1.0 eq), sulfonyl chloride (1.05 eq), base (triethylamine 1.2 eq or pyridine 2.0 eq), anhydrous solvent (e.g., dichloromethane).

-

Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent. b. Add the base and stir the solution. c. Cool the mixture to 0 °C in an ice bath. d. Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. e. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. f. Quench the reaction by adding water or 1 M HCl. g. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate under vacuum to obtain the crude sulfonamide for further purification.

Conclusion

Heterocyclic sulfonyl chlorides are indispensable yet often challenging reagents in modern drug discovery. A thorough understanding of their synthesis, inherent stability limitations, and the electronic factors governing their reactivity is crucial for their effective application. By selecting appropriate synthetic routes, carefully controlling reaction conditions to mitigate decomposition, and leveraging the electronic influence of the heterocyclic core, researchers can successfully harness the synthetic power of these molecules. The protocols and data presented in this guide serve as a practical foundation for the strategic design and synthesis of novel sulfonamide-based compounds with therapeutic potential.

References

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 6. cbijournal.com [cbijournal.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. frontiersrj.com [frontiersrj.com]

- 11. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 12. sites.msudenver.edu [sites.msudenver.edu]

- 13. researchgate.net [researchgate.net]

- 14. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

The Benzoxazole Core: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Chemical Features, Synthetic Methodologies, and Biological Significance of a Privileged Scaffold

The benzoxazole core, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the key chemical features, spectroscopic signatures, synthetic routes, and pharmacological activities of the benzoxazole core, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties of the Benzoxazole Core

The benzoxazole ring system is an aromatic structure, which imparts it with relative stability.[1] The presence of both nitrogen and oxygen heteroatoms creates a unique electronic distribution, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Benzoxazole

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [2] |

| Molar Mass | 119.12 g/mol | [2] |

| Melting Point | 28-31 °C | [2] |

| Boiling Point | 182 °C | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [4] |

| pKa (Strongest Basic) | 1.17 ± 0.10 | [5] |

Spectroscopic Characterization

The structural elucidation of benzoxazole derivatives relies heavily on spectroscopic techniques. The following tables summarize the characteristic spectral data for the parent benzoxazole.

Table 2: ¹H NMR Spectral Data of Benzoxazole

| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H-2 | 8.0 - 8.2 | Singlet | CDCl₃ |

| H-4 / H-7 | 7.50 - 7.80 | Multiplet | CDCl₃ |

| H-5 / H-6 | 7.20 - 7.50 | Multiplet | CDCl₃ |

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can vary based on the solvent and substituents.[6]

Table 3: ¹³C NMR Spectral Data of Benzoxazole

| Carbon | Chemical Shift (δ) ppm | Solvent |

| C-2 | ~152 | CDCl₃ |

| C-3a | ~142 | CDCl₃ |

| C-4 | ~124 | CDCl₃ |

| C-5 | ~125 | CDCl₃ |

| C-6 | ~120 | CDCl₃ |

| C-7 | ~110 | CDCl₃ |

| C-7a | ~150 | CDCl₃ |

Note: Chemical shifts can be influenced by solvent and the electronic nature of substituents.[7][8]

Table 4: Key IR and Mass Spectrometry Data of Benzoxazole

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | C=N stretching: ~1515-1654 cm⁻¹C-O stretching: ~1244-1276 cm⁻¹Aromatic C=C stretching: ~1452-1594 cm⁻¹ | [9][10] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 119 | [10] |

Synthesis of Benzoxazole Derivatives

A variety of synthetic methodologies have been developed for the construction of the benzoxazole core, with the condensation of o-aminophenols with carboxylic acids or their derivatives being the most common approach.

General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles

The following protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).

Materials:

-

o-Aminophenol (1.0 mmol)

-

Substituted Carboxylic Acid (1.0 mmol)

-

Polyphosphoric Acid (PPA)

Procedure:

-

A mixture of o-aminophenol and the substituted carboxylic acid is added to polyphosphoric acid.

-

The reaction mixture is heated, typically to 150-180°C, and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted benzoxazole.[11]

Biological Activities of the Benzoxazole Core

The benzoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. This section details some of the most significant pharmacological properties, supported by quantitative data.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 5: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |

| Derivative 1 | 64 | - | >512 | - | [12] |

| Derivative 2 | - | - | 64 | - | [12] |

| 3-(2-benzoxazol-5-yl)alanine derivative | - | >1000 | >1000 | - | [13] |

| 2-(Thiophen-2-yl)benzoxazole derivative | - | - | - | - | [9] |

| 2-(4-Chlorophenyl)benzoxazole derivative | - | - | - | - | [14] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

Materials:

-

Test compound (benzoxazole derivative)

-

Bacterial/fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][16]

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for anticancer activity.

Table 6: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ in µM)

| Compound/Derivative | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |

| 5-methylbenzo[d]oxazole derivative | 10.50 | 15.21 | - | [17] |

| Unsubstituted benzo[d]oxazole derivative | 23.61 | 32.47 | - | [17] |

| Benzoxazole-benzamide conjugate | - | - | 7.8 - 10.4 | [18] |

| 2-Aryl benzoxazole derivative | 3.22 | 4.054 | - | [19] |

| Benzoxazole derivative 6 | - | - | 24.5 | [9] |

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Test compound (benzoxazole derivative)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

The cells are fixed with cold TCA for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with SRB solution for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 510-540 nm.

-

The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity

Benzoxazole derivatives have been investigated as anti-inflammatory agents, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.

Table 7: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | In Vivo Model | Reference |

| Benzoxazole derivative | COX-2 | 0.04 - 26.41 | Carrageenan-induced paw edema | |

| Benzoxazolone derivative | IL-6 | 5.09 ± 0.88 | - | |

| 2-Alkoxy-6-pentadecylphenyl derivative | COX-2 | - | - | |

| Methyl-2-{(2-dialkylamino) acetamido)} derivative | COX-2 | 10.72 | - |